molecular formula C6H8IN3O2 B7888044 3-(3-amino-4-iodo-1H-pyrazol-1-yl)propanoic acid

3-(3-amino-4-iodo-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B7888044
M. Wt: 281.05 g/mol
InChI Key: BJLYZRBBMVLYNH-UHFFFAOYSA-N
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Description

3-(3-amino-4-iodo-1H-pyrazol-1-yl)propanoic acid is a synthetic organic compound characterized by the presence of an amino group, an iodine atom, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-amino-4-iodo-1H-pyrazol-1-yl)propanoic acid typically involves multi-step organic reactions. One common method includes the iodination of a pyrazole derivative followed by the introduction of an amino group and subsequent coupling with a propanoic acid moiety. The reaction conditions often involve the use of iodine reagents, organic solvents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

3-(3-amino-4-iodo-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The iodine atom can be reduced to form deiodinated products.

    Substitution: The iodine atom can be substituted with other functional groups such as halogens, alkyl, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or alkylating agents can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized pyrazole derivatives.

Scientific Research Applications

3-(3-amino-4-iodo-1H-pyrazol-1-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(3-amino-4-iodo-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The amino group and iodine atom can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoic acid
  • 3-(3-amino-4-chloro-1H-pyrazol-1-yl)propanoic acid
  • 3-(3-amino-4-fluoro-1H-pyrazol-1-yl)propanoic acid

Uniqueness

The presence of the iodine atom in 3-(3-amino-4-iodo-1H-pyrazol-1-yl)propanoic acid distinguishes it from its halogenated analogs. Iodine’s larger atomic size and higher polarizability can enhance the compound’s reactivity and binding interactions, potentially leading to unique biological and chemical properties.

Properties

IUPAC Name

3-(3-amino-4-iodopyrazol-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8IN3O2/c7-4-3-10(9-6(4)8)2-1-5(11)12/h3H,1-2H2,(H2,8,9)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJLYZRBBMVLYNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CCC(=O)O)N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8IN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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